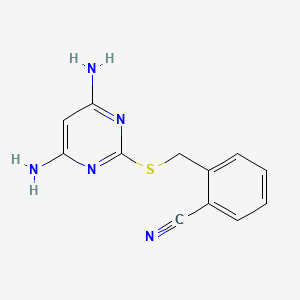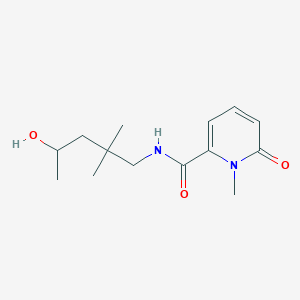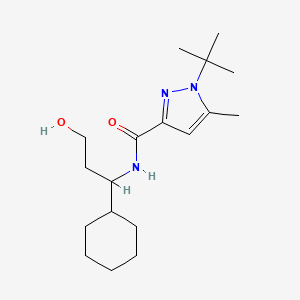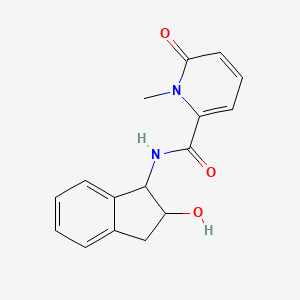![molecular formula C13H13N3O3 B6636903 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid for lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are therefore required when using 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid in lab experiments.
Future Directions
There are several future directions for research on 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand the mechanism of action of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid in the brain and its potential therapeutic applications in neurodegenerative diseases. Another area of interest is the development of new analogs of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, there is a need for further studies to investigate the potential long-term effects of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid use, particularly in the context of chronic inflammatory diseases.
Synthesis Methods
The synthesis of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid involves the reaction of 3-methyl-1-phenylpyrazole-4-carbonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid in its pure form.
Scientific Research Applications
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has also been shown to have potential as a neuroprotective agent, with studies indicating that it may have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(3-methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-11(13(19)14-7-12(17)18)8-16(15-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJFBCUFLHLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
